Product packaging for Methyl 2,3-dioxoindoline-5-carboxylate(Cat. No.:CAS No. 101460-85-9)

Methyl 2,3-dioxoindoline-5-carboxylate

Cat. No.: B564218
CAS No.: 101460-85-9
M. Wt: 205.169
InChI Key: ATUFIXGDMRVWPE-UHFFFAOYSA-N
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Description

Methyl 2,3-dioxoindoline-5-carboxylate is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.169. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO4 B564218 Methyl 2,3-dioxoindoline-5-carboxylate CAS No. 101460-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dioxo-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-7-6(4-5)8(12)9(13)11-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUFIXGDMRVWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of Methyl 2,3 Dioxoindoline 5 Carboxylate in Chemical Synthesis and Drug Discovery

Summary of Current Research Landscape and Key Academic Achievements

The research landscape for isatin (B1672199) derivatives, including Methyl 2,3-dioxoindoline-5-carboxylate, is vibrant and highly productive. The isatin scaffold is firmly established as a "privileged" structure in medicinal chemistry, leading to the development of clinically approved drugs like Sunitinib. nih.gov Key academic achievements include the discovery of its broad biological activity spectrum, the development of efficient synthetic routes (including green chemistry approaches), and its successful application as a building block for complex heterocyclic and spirocyclic systems. nih.govyoutube.com The continuous exploration of this scaffold has yielded thousands of derivatives with potential therapeutic applications against cancer, microbial infections, and viral diseases. researchgate.net

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

While the core reactivity of isatin is well-understood, there remain unexplored opportunities. The development of novel catalytic systems for asymmetric synthesis, particularly for C-3 functionalization, is an area of active research. This would allow for the stereoselective synthesis of chiral spirooxindoles, which could lead to improved pharmacological profiles. Furthermore, leveraging the C-5 methyl carboxylate group as a handle for further chemical modification—for example, through conversion to amides or other functional groups—could unlock new avenues for creating libraries of novel compounds.

Potential for Further Mechanistic Elucidation of Observed Biological Activities

Although numerous biological activities have been reported for isatin derivatives, the precise molecular mechanisms of action are often not fully understood. Future research should focus on detailed mechanistic studies to identify specific cellular targets. For instance, in the context of its anticancer effects, identifying the specific kinases or signaling pathways inhibited by this compound and its derivatives would be invaluable. Advanced techniques like chemical proteomics and computational docking studies can aid in target identification and validation, providing a clearer picture of how these compounds exert their biological effects. researchgate.net

Future Directions in Scaffold Optimization and Rational Derivative Design for Enhanced Efficacy

The future of research on this scaffold lies in rational, structure-based drug design. By combining SAR data with computational modeling, researchers can design new derivatives with optimized properties. nih.gov Key future directions include:

Hybrid Molecule Design: Creating hybrid molecules that combine the isatin scaffold with other known pharmacophores to achieve synergistic or multi-target effects. nih.gov

Improving Pharmacokinetics: Modifying the structure to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.

Target-Specific Design: Utilizing the crystal structures of target enzymes or receptors to design isatin derivatives that bind with high affinity and selectivity, thereby increasing efficacy and reducing off-target side effects. This rational approach holds immense promise for developing the next generation of isatin-based therapeutics. researchgate.net

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular FormulaC₁₀H₇NO₄
Melting Point232–234°C (DSC)
λₘₐₓ (UV/Vis)280 nm (ε = 4500 M⁻¹cm⁻¹)
LogP (Octanol-Water)1.2 (Predicted, ChemAxon)

Q. Table 2. Common Crystallographic Parameters

ParameterValue (SHELXL Refinement)Reference
Space GroupP2₁/c
R-factor< 0.05
Bond Length (C=O)1.21 ± 0.02 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.